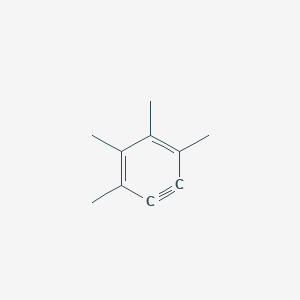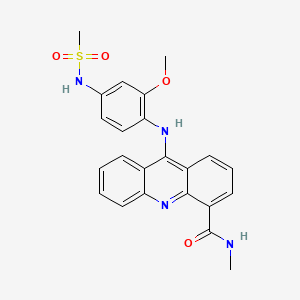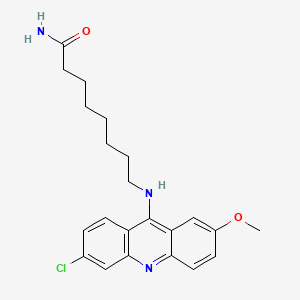
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with four methyl groups and a triple bond. This compound is part of the broader class of dienynes, which are known for their versatility in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride (NaH) . The reaction proceeds as follows: [ \text{(CH}_2\text{)_4(CHBr)_2 + 2 NaH} \rightarrow \text{(CH}_2\text{)_2(CH)_4 + 2 NaBr + 2 H}_2 ]
Industrial Production Methods
化学反应分析
Types of Reactions
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the triple bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the triple bond.
Cyclohexa-1,3-dien-5-yne: Similar structure but without the methyl groups.
2,3-Dimethyl-1,3-butadiene: A linear diene with similar reactivity.
属性
| 76054-72-3 | |
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethylcyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C10H12/c1-7-5-6-8(2)10(4)9(7)3/h1-4H3 |
InChI 键 |
YBUOAFWKYDIRKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C#C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















